molecular formula C11H14N2O3 B14841912 5-Cyclopropoxy-4-methoxy-N-methylpicolinamide

5-Cyclopropoxy-4-methoxy-N-methylpicolinamide

Cat. No.: B14841912
M. Wt: 222.24 g/mol
InChI Key: OFCHAJCHUUAVEQ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-methoxy-N-methylpicolinamide is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is known for its unique structure, which includes a cyclopropoxy group, a methoxy group, and a picolinamide core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 5-Cyclopropoxy-4-methoxy-N-methylpicolinamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

5-Cyclopropoxy-4-methoxy-N-methylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Cyclopropoxy-4-methoxy-N-methylpicolinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

5-Cyclopropoxy-4-methoxy-N-methylpicolinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

5-cyclopropyloxy-4-methoxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C11H14N2O3/c1-12-11(14)8-5-9(15-2)10(6-13-8)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,12,14)

InChI Key

OFCHAJCHUUAVEQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C(=C1)OC)OC2CC2

Origin of Product

United States

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